
2-(4-Methoxyphenyl)-3-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-methylquinoline, also known as MMQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy and other diseases.
Applications De Recherche Scientifique
Antitumor Agents
- Design and Synthesis for Antitumor Application: Novel derivatives of 2-phenylquinolin-4-ones, including variants of the core structure of "2-(4-Methoxyphenyl)-3-methylquinoline," have been synthesized and evaluated for their antitumor properties. Some analogues demonstrated significant inhibitory activity against tumor cell lines, with potential as promising clinical candidates for cancer treatment (Chou et al., 2010).
Antibacterial Activity
- Synthesis and Antibacterial Evaluation: A study synthesized compounds including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and evaluated their antibacterial activity. These compounds showed significant activity against various bacterial strains, indicating their potential as antibacterial agents (Osarumwense, 2022).
Tubulin Polymerization Inhibition
- Inhibition of Tubulin Polymerization: Methoxy-substituted 3-formyl-2-phenylindoles, closely related to "2-(4-Methoxyphenyl)-3-methylquinoline," have been studied for their impact on tubulin polymerization, a key process in cell division. This study found that certain derivatives inhibited tubulin polymerization, a mechanism often targeted in cancer therapies (Gastpar et al., 1998).
Molecular Docking and Toxicity Studies
- Molecular Docking and Toxicity: Derivatives of 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol have been synthesized and evaluated for their inhibitory effects on various proteins. This research explored their potential applications in treating cancer, inflammatory conditions, and microbial infections (Nair et al., 2014).
Apoptosis Inducers
- Potent Apoptosis Inducer for Anticancer Application: N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound with a structure akin to "2-(4-Methoxyphenyl)-3-methylquinoline," has been identified as a potent inducer of apoptosis with high efficacy in cancer models. This compound also exhibited excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Eco-friendly Synthesis
- Eco-friendly Synthesis of Derivatives: A study developed an eco-friendly synthesis method for derivatives of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one, demonstrating the potential for environmentally sustainable approaches in chemical synthesis (Yadav et al., 2020).
Mécanisme D'action
Target of Action
Related compounds such as 4-methoxyamphetamine have been shown to interact with alpha receptors and serotonin transporters .
Mode of Action
For instance, 4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .
Biochemical Pathways
Related compounds have been shown to impact oxidative stress and inflammatory markers .
Pharmacokinetics
Related compounds have been shown to exhibit predictable pharmacokinetic properties, with absorption and distribution influenced by various factors .
Result of Action
Related compounds have been shown to have neuroprotective effects under ischemic-like conditions, improving mitochondrial homeostasis and bioenergy, and inhibiting the mitochondrial apoptosis pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-3-methylquinoline. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can potentially affect the compound’s stability and efficacy .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-11-14-5-3-4-6-16(14)18-17(12)13-7-9-15(19-2)10-8-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPMLBCPNPDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2860621.png)
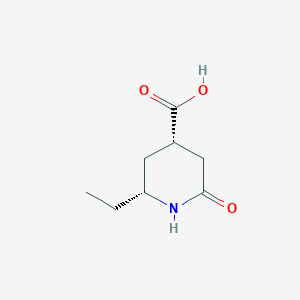
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)
![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)
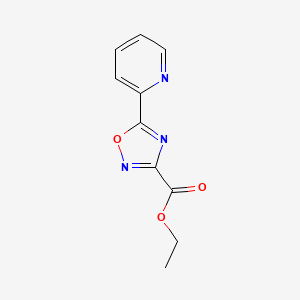

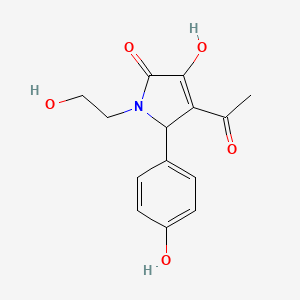

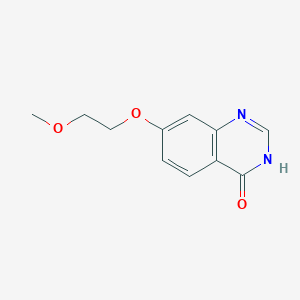
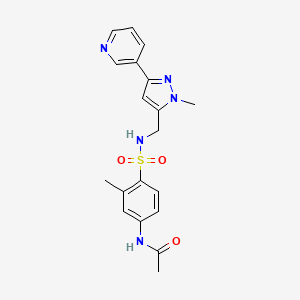
![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)
